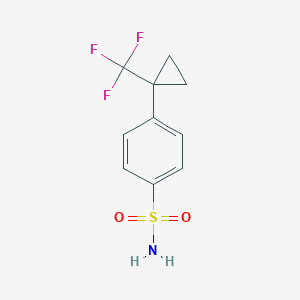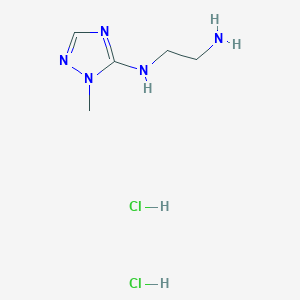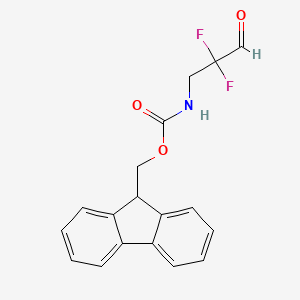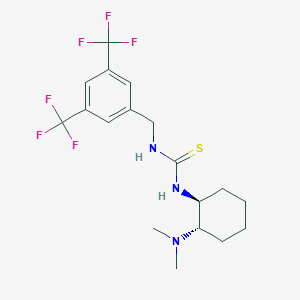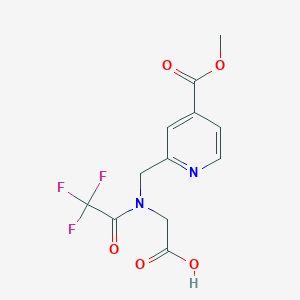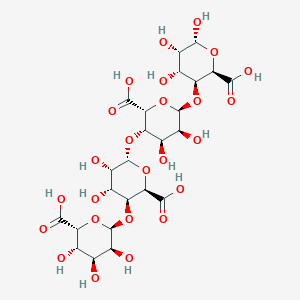
L-Tetraguluronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tetraguluronic acid is a linear polysaccharide copolymer composed of four units of L-guluronic acid. It is a significant component of alginate, a naturally occurring biopolymer found in the cell walls of brown algae. This compound is known for its unique structural properties and its ability to form gels in the presence of divalent cations such as calcium ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Tetraguluronic acid can be synthesized through the controlled hydrolysis of alginate. The process involves the selective cleavage of the glycosidic bonds in alginate to yield oligomers of varying lengths, including this compound. The reaction conditions typically involve the use of mild acids or enzymes to achieve the desired degree of polymerization .
Industrial Production Methods: Industrial production of this compound involves the extraction of alginate from brown algae, followed by its partial hydrolysis. The extracted alginate is treated with specific enzymes or acids under controlled conditions to produce this compound. The product is then purified through filtration and precipitation techniques to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: L-Tetraguluronic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups, typically using oxidizing agents such as periodate.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups, often using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in methanol or water.
Substitution: Acetic anhydride for acetylation, sulfur trioxide-pyridine complex for sulfation.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Acetylated or sulfated derivatives.
Scientific Research Applications
L-Tetraguluronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of polysaccharides.
Biology: It plays a role in the study of cell wall structure and function in brown algae.
Medicine: this compound is investigated for its potential use in drug delivery systems due to its gel-forming properties.
Industry: It is used in the production of biodegradable materials and as a thickening agent in food and cosmetics
Mechanism of Action
The mechanism of action of L-Tetraguluronic acid is primarily related to its ability to form gels in the presence of divalent cations. The carboxyl groups of the L-guluronic acid units interact with the cations, leading to the formation of a three-dimensional network. This gelation process is crucial for its applications in drug delivery and tissue engineering .
Comparison with Similar Compounds
L-Tetraguluronic acid can be compared with other oligomers of L-guluronic acid, such as:
L-Diguluronic acid: Composed of two units of L-guluronic acid.
L-Triguluronic acid: Composed of three units of L-guluronic acid.
L-Pentaguluronic acid: Composed of five units of L-guluronic acid.
Uniqueness: this compound is unique due to its optimal chain length, which provides a balance between solubility and gel-forming ability. This makes it particularly useful in applications requiring controlled gelation properties .
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O25/c25-1-2(26)13(17(34)35)47-22(7(1)31)45-11-4(28)9(33)24(49-15(11)19(38)39)46-12-5(29)8(32)23(48-16(12)20(40)41)44-10-3(27)6(30)21(42)43-14(10)18(36)37/h1-16,21-33,42H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)/t1-,2-,3+,4+,5+,6-,7-,8-,9-,10-,11-,12-,13+,14+,15+,16+,21+,22+,23+,24+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIKIOHGMNUNBL-SNEZEHMFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@H]4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
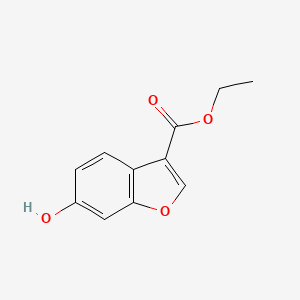
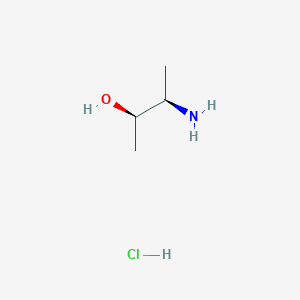

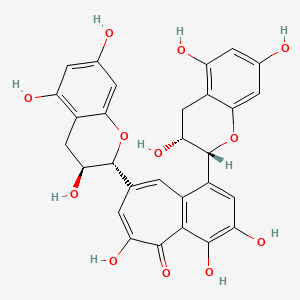
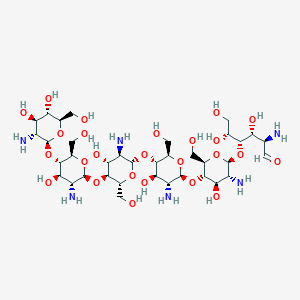
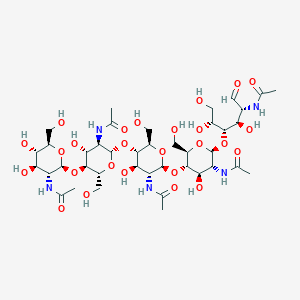
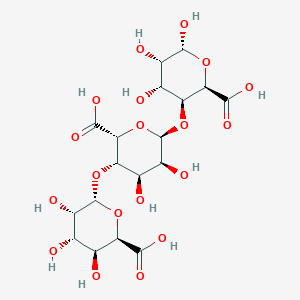
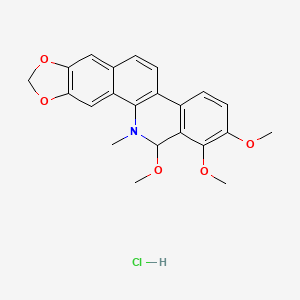
![4-[1-(Trifluoromethyl)-cyclopropyl]benzenesulfonyl chloride](/img/structure/B8118362.png)
